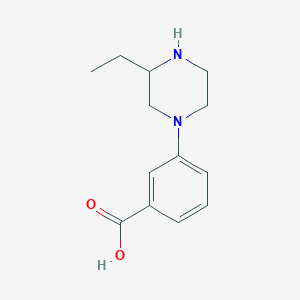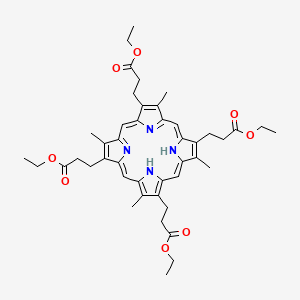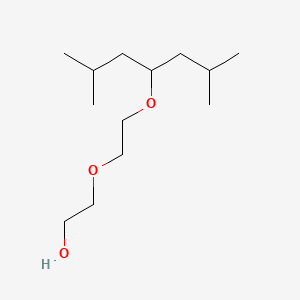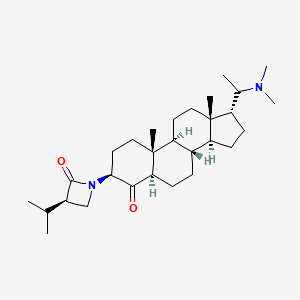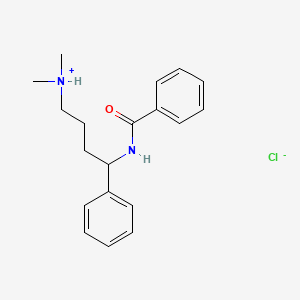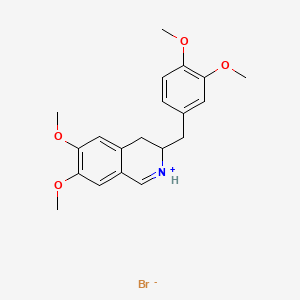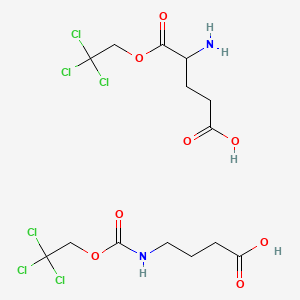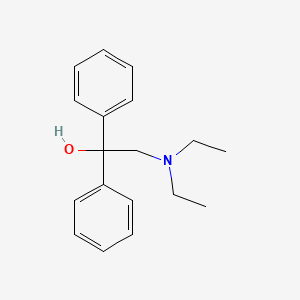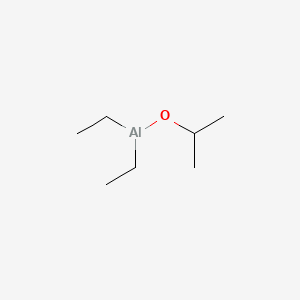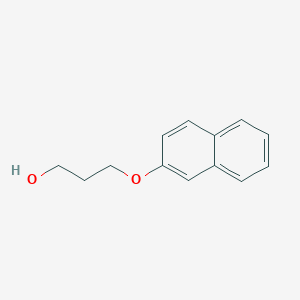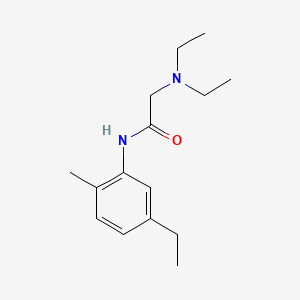
Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a diethylamino group and a 5-ethyl-2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- typically involves the reaction of 5-ethyl-2-methylaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-ethyl-2-methylaniline} + \text{diethylamine} + \text{acetic anhydride} \rightarrow \text{Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms.
Biology:
- Investigated for its potential biological activity.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Acetamide, N-(2,6-dimethylphenyl)-: Similar structure but different substituents.
Acetamide, N-(4-ethylphenyl)-: Similar structure with a different position of the ethyl group.
Uniqueness:
- The presence of both diethylamino and 5-ethyl-2-methylphenyl groups makes this compound unique.
- Its specific structure imparts distinct chemical and biological properties.
Propiedades
Número CAS |
672-10-6 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(5-ethyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-5-13-9-8-12(4)14(10-13)16-15(18)11-17(6-2)7-3/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
Clave InChI |
PJKWDXKXNIZWSI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C)NC(=O)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



